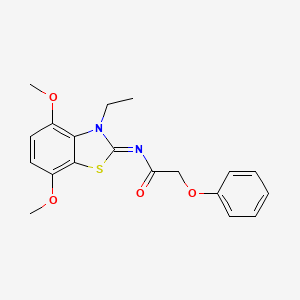

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide" is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse biological activities, including anticancer properties. The compound is structurally related to the derivatives discussed in the provided papers, which focus on the synthesis and characterization of similar benzothiazole compounds with potential anticancer activities and other biological applications .

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminobenzothiazole with various aldehydes or ketones in the presence of a solvent such as ethanol. For instance, the synthesis of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine was achieved by condensing 2-aminobenzothiazole with 3-acetyl-2,5-dimethylthiophene . Similarly, the synthesis of N-[4-(benzothiazole-2yl) phenyl]-2-aryloxyacetamide derivatives involved reacting N-[4-(benzothiazole-2yl)phenyl]-2-chloroacetamide with different phenol or thiophenol derivatives .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is confirmed using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), mass spectroscopy (MS), and elemental analysis. These techniques provide detailed information about the functional groups, the molecular framework, and the electronic environment of the atoms within the molecule. For example, the structure of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine was confirmed using IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as their acidity constants (pKa), can be determined using spectroscopic methods like UV spectroscopy. The pKa values provide insight into the compound's ionization potential in different pH environments, which is crucial for understanding its behavior in biological systems. For instance, the pKa determination of newly synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives revealed that the first protonation occurs on the nitrogen at the imidazole ring, while the second protonation occurs on the nitrogen at the benzothiazole ring .

Scientific Research Applications

Antioxidant Capacity Assays

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide, due to its structural similarity with benzothiazole compounds, may be involved in antioxidant capacity assays. In particular, the ABTS/PP decolorization assay, a prevalent method for measuring antioxidant capacity, involves reaction pathways where some antioxidants can form coupling adducts, leading to the formation of hydrazindyilidene-like and/or imine-like adducts with specific benzothiazoline derivatives. Although this compound was not directly studied, understanding the reaction pathways and the role of similar benzothiazoline compounds can contribute to interpreting the assay results and optimizing the assay conditions for specific antioxidant systems (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Medicinal Chemistry

The structural moiety of benzothiazole, closely related to N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide, is a common and significant structure in many bioactive molecules, including natural products and pharmaceutical agents. Benzothiazole and its derivatives display a broad spectrum of pharmacological activities. They are integral in the search for new therapeutic agents due to their structural diversity and high degree of biological activities. This compound, being structurally related, could potentially be involved in similar therapeutic avenues, serving as a scaffold for drug development across various disease treatments (Keri, Patil, Patil, & Budagumpi, 2015).

Chemotherapeutic Applications

Benzothiazole derivatives have shown significant promise in the field of chemotherapeutics. They exhibit a wide range of biological properties, including antimicrobial and anticancer activities. This indicates that the compound , sharing a structural basis with benzothiazoles, might have potential applications in the development of new chemotherapeutic agents, especially in the realm of antitumor medications. The wide biological profile and ease of structural modifications make benzothiazole-based compounds, and by extension potentially N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide, valuable in drug discovery and development (Ahmed, Valli Venkata, Mohammed, Sultana, & Methuku, 2012).

Molecular Biology

The structural similarities of N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide with benzothiazole compounds, which have been utilized in molecular biology for their binding properties to DNA, may suggest potential applications in this field as well. For instance, certain benzothiazole derivatives are known to bind strongly to the minor groove of double-stranded DNA, indicating that similar compounds could also be used as molecular probes or in the study of DNA interactions (Issar & Kakkar, 2013).

properties

IUPAC Name |

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c1-4-21-17-14(23-2)10-11-15(24-3)18(17)26-19(21)20-16(22)12-25-13-8-6-5-7-9-13/h5-11H,4,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAIXOZLKIIAGJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2SC1=NC(=O)COC3=CC=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2538078.png)

![3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2538082.png)

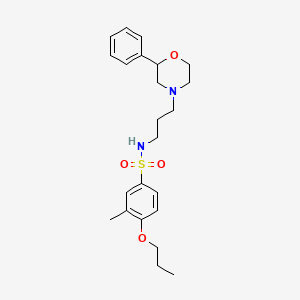

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2538091.png)

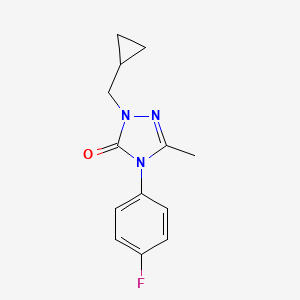

![3-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2538092.png)

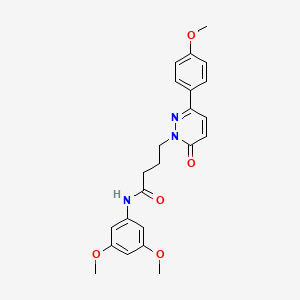

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2538095.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2538096.png)

![tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate hydrochloride](/img/structure/B2538098.png)

![2-[4-(Difluoromethoxy)phenyl]propan-2-amine;hydrochloride](/img/structure/B2538099.png)